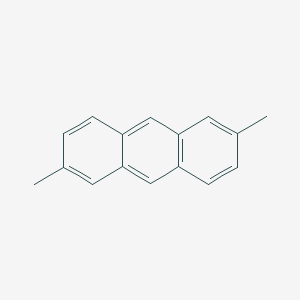

2,6-Dimethylanthracene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-11-3-5-13-10-16-8-12(2)4-6-14(16)9-15(13)7-11/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRABHFHMLXKBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC3=C(C=C(C=C3)C)C=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70210194 | |

| Record name | 2,6-Dimethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-26-3 | |

| Record name | 2,6-Dimethylanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYLANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGV46KF5EN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Dimethylanthracene from Basic Precursors

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 2,6-dimethylanthracene, a valuable polycyclic aromatic hydrocarbon in materials science and pharmaceutical research. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the core synthetic strategies, including mechanistic insights, step-by-step experimental protocols, and thorough characterization data. The guide emphasizes scientifically sound and reproducible methodologies, grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of the Anthracene Scaffold

Anthracene, a tricyclic aromatic hydrocarbon, and its derivatives are of significant interest due to their unique photophysical and electronic properties.[1] The strategic placement of substituents on the anthracene core allows for the fine-tuning of these properties, leading to applications in organic light-emitting diodes (OLEDs), molecular sensors, and as building blocks for complex organic materials. This compound, with its symmetrical substitution pattern, offers a unique platform for further functionalization and has been a target of synthetic interest for its potential in these advanced applications. This guide will focus on elucidating practical and efficient laboratory-scale syntheses of this compound from readily available starting materials.

Strategic Approaches to the this compound Core

The synthesis of substituted anthracenes can be approached through several classical and modern organic reactions. For this compound, two of the most logical and historically significant methods are the Elbs reaction and multi-step syntheses involving Friedel-Crafts acylation as a key step.

The Elbs Reaction: A Pyrolytic Route to Polyaromatics

The Elbs reaction is a powerful, albeit often harsh, method for the synthesis of condensed polyaromatic systems through the pyrolysis of an ortho-methyl substituted benzophenone.[2] The reaction proceeds via a heat-induced cyclization and subsequent dehydration to form the anthracene core.[2]

The key precursor for the synthesis of this compound via the Elbs reaction is 2,4'-dimethylbenzophenone . The strategic placement of the methyl groups on this precursor dictates the final substitution pattern of the anthracene product.

Synthesis of the Key Precursor: 2,4'-Dimethylbenzophenone

A reliable synthesis of the benzophenone precursor is paramount for a successful Elbs reaction. The most direct method to synthesize 2,4'-dimethylbenzophenone is through the Friedel-Crafts acylation of toluene with 4-methylbenzoyl chloride.

Friedel-Crafts Acylation of Toluene

This electrophilic aromatic substitution reaction introduces the 4-methylbenzoyl group onto the toluene ring. The methyl group of toluene is an ortho, para-directing group. Due to steric hindrance from the ortho-methyl group of toluene, the major product of this acylation is the desired 2,4'-dimethylbenzophenone, along with the 4,4'-dimethylbenzophenone isomer.[3][4]

Reaction Mechanism:

The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), activates the acyl chloride, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich toluene ring, followed by deprotonation to restore aromaticity.

Experimental Protocol: Synthesis of 2,4'-Dimethylbenzophenone

-

Materials:

-

Toluene

-

4-Methylbenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Crushed ice

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath to 0-5 °C.

-

Dissolve 4-methylbenzoyl chloride (1 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred AlCl₃ suspension via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, add toluene (1.2 equivalents) dropwise to the reaction mixture over 30 minutes, again keeping the temperature below 10 °C.

-

Once the addition of toluene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Carefully quench the reaction by slowly pouring the mixture onto a stirred slurry of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product, a mixture of isomers, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the 2,4'-dimethylbenzophenone.

-

The Elbs Reaction: Cyclization to this compound

With the 2,4'-dimethylbenzophenone precursor in hand, the final step is the high-temperature cyclodehydration to form the anthracene ring system.

Reaction Mechanism:

The Elbs reaction is believed to proceed through a multi-step mechanism involving an initial heat-induced cyclization of the benzophenone, followed by a[2]-hydride shift and subsequent dehydration to yield the polyaromatic product.[2]

Experimental Protocol: Synthesis of this compound

-

Materials:

-

2,4'-Dimethylbenzophenone

-

Copper powder (optional, as a dehydrogenation catalyst)

-

-

Procedure:

-

Place the purified 2,4'-dimethylbenzophenone in a flask suitable for high-temperature reactions (e.g., a round-bottom flask with a short-path distillation head).

-

Heat the ketone to a high temperature, typically in the range of 400-450 °C, in the absence of a solvent.[5] The reaction is monitored by the evolution of water.

-

Maintain this temperature until the evolution of water ceases.

-

The crude product, a dark solid, is then cooled.

-

Purification of the crude this compound is often challenging due to the formation of byproducts.[6] A combination of sublimation and recrystallization from a suitable solvent (e.g., ethanol or acetic acid) is typically employed. Column chromatography on alumina can also be used for further purification.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄ | [7] |

| Molecular Weight | 206.28 g/mol | [7] |

| Appearance | Solid | |

| CAS Number | 613-26-3 | [8] |

Spectroscopic Data:

| Technique | Observed Data |

| ¹H NMR | Spectral data for dimethylanthracene isomers are available and can be used for comparison.[9] |

| ¹³C NMR | Predicted and experimental data for substituted anthracenes are available for structural confirmation.[10][11] |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z = 206.28. |

| Infrared (IR) Spectroscopy | Characteristic peaks for aromatic C-H and C=C stretching and bending vibrations are expected. |

Visualization of the Synthetic Workflow

The following diagrams illustrate the logical flow of the synthesis of this compound.

Caption: Overall workflow for the synthesis of this compound.

Caption: Simplified mechanism of the Friedel-Crafts acylation step.

Conclusion and Future Perspectives

This guide has detailed a robust and historically significant pathway for the synthesis of this compound from basic chemical precursors. The two-step sequence, involving a Friedel-Crafts acylation to construct the key 2,4'-dimethylbenzophenone intermediate followed by a high-temperature Elbs cyclization, provides a logical and accessible route for laboratory-scale production. While the Elbs reaction can be demanding in terms of reaction conditions and purification, it remains a valuable tool for accessing the anthracene core.

Future research may focus on developing milder and more efficient cyclization methods to circumvent the harsh conditions of the Elbs reaction. Additionally, exploring modern cross-coupling strategies could offer alternative and potentially more versatile routes to this compound and its derivatives, further expanding their utility in the development of novel organic materials and pharmaceuticals.

References

-

Wikipedia. Elbs reaction. [Link]

-

Chemistry LibreTexts. Elbs Reaction. [Link]

-

Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]

-

PubChem. This compound. [Link]

-

Chemguide. Friedel-Crafts reactions of benzene and methylbenzene. [Link]

-

ResearchGate. (A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 2 from Fraction 6 of the DCM extract. [Link]

-

YouTube. Friedel Crafts reaction/Acylation of toluene.. [Link]

-

Scribd. Friedel-Crafts Acylation of Toluene. [Link]

-

Chromatography Today. Easy purification of isomers with prepacked glass columns. [Link]

-

Organic Reactions. The Elbs Reaction. [Link]

-

PrepChem. Synthesis of methyl benzophenone. [Link]

-

PubChem. 9,10-Dimethylanthracene. [Link]

-

PubChem. 2-Methoxy-4'-methylbenzophenone. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0247368). [Link]

-

ResearchGate. The Elbs Reaction. [Link]

-

NIST WebBook. Naphthalene, 2,6-dimethyl-. [Link]

-

PubChem. 2,7-Dimethylanthracene. [Link]

-

ResearchGate. Data of distinct peaks in 13 C NMR spectra of compounds 6(a-t) in DMSO-d6.. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0060677). [Link]

-

PubChemLite. This compound (C16H14). [Link]

-

PMC. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry. [Link]

-

NIST WebBook. 9,10-Dimethylanthracene. [Link]

-

Organic Syntheses. Phenanthrene, 9,10-dimethoxy. [Link]

-

ResearchGate. C-Acylation of p-xylene 5 with benzoyl chloride 6 at 138 °C using.... [Link]

-

ScienceDirect. Pyrolysis of 2-methylene-3,4,5,6-dibenzo-3′,4′-(9,10-phenanthro)spirobicyclohexane to yield tetrabenzanthracene and ethylene. [Link]

- Google Patents. CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride.

- Google Patents.

- Google Patents. US4377718A - Process for producing p-xylene.

-

RSC Publishing. Photosensitized oxidation of 9,10-dimethylanthracene with singlet oxygen by using a safranin O/silica composite under visible light. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Elbs reaction - Wikipedia [en.wikipedia.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. organicreactions.org [organicreactions.org]

- 7. This compound | C16H14 | CID 11939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. NP-MRD: 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0247368) [np-mrd.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,5-Dimethoxy-4-methylamphetamine (DOM)

A Note on Chemical Identification: This guide focuses on the compound 2,5-Dimethoxy-4-methylamphetamine, commonly known as DOM. While the request specified CAS number 613-26-3, this number corresponds to 2,6-Dimethylanthracene[1][2][3][4][5]. It is presumed that the intended subject of this technical guide is the psychoactive phenethylamine DOM, which is associated with CAS numbers 15588-95-1 (for the base) and 15589-00-1 (for the hydrochloride salt)[6].

Introduction

2,5-Dimethoxy-4-methylamphetamine (DOM) is a synthetic psychedelic substance of the phenethylamine and amphetamine chemical classes.[7][8] First synthesized in 1963 by Alexander Shulgin, DOM is a member of the DOx family of compounds, known for their high potency, long duration of action, and a blend of psychedelic and stimulant effects.[9][10] Historically, it gained notoriety in the late 1960s under the street name "STP" (Serenity, Tranquility, and Peace), where its unexpectedly long and intense effects from high doses led to a public health crisis in San Francisco.[9][10]

From a research perspective, DOM's significance lies in its selective agonist activity at serotonin 5-HT2 receptors, making it a valuable tool for studying the serotonergic system and the mechanisms of psychedelic action.[9][10] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, pharmacology, and analytical methods pertaining to DOM for researchers, scientists, and drug development professionals.

Physicochemical Properties

DOM is a chiral molecule, with the R-(-)-DOM enantiomer being the more active stereoisomer.[9][10] The following table summarizes the key physicochemical properties of DOM.

| Property | Value | Source |

| IUPAC Name | 1-(2,5-dimethoxy-4-methylphenyl)propan-2-amine | [6] |

| Synonyms | DOM, STP, 4-methyl-2,5-dimethoxyamphetamine | [6] |

| Molecular Formula | C₁₂H₁₉NO₂ | [7][11] |

| Molecular Weight | 209.29 g/mol | [7][12] |

| Appearance | Off-white powder | [6] |

| Melting Point | 61 °C (base) | [7][12] |

| Melting Point (HCl salt) | 187.6 °C | [6] |

Synthesis

The synthesis of DOM typically involves a multi-step process starting from commercially available precursors. A common route, as described in the literature, involves the Vilsmeier-Haack formylation of 2,5-dimethoxytoluene, followed by a Henry reaction with nitroethane and subsequent reduction of the resulting nitropropene.

Experimental Protocol: Synthesis of DOM

-

Formylation of 2,5-dimethoxytoluene:

-

A Vilsmeier reagent is prepared by reacting phosphorus oxychloride (POCl₃) with N-methylformanilide.

-

2,5-dimethoxytoluene is then added to the Vilsmeier complex.

-

The reaction mixture is heated, leading to an exothermic reaction and the formation of 2,5-dimethoxy-4-methylbenzaldehyde.[13]

-

The product is isolated and purified by recrystallization.[13]

-

-

Henry Reaction:

-

Reduction of the Nitropropene:

-

The final step involves the reduction of the nitro group of 2,5-dimethoxy-4-methylphenyl-2-nitropropene to an amine. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄).

-

The resulting product is 2,5-Dimethoxy-4-methylamphetamine (DOM).

-

Synthesis Workflow Diagram

Caption: A simplified workflow for the synthesis of DOM.

Pharmacology and Toxicology

Mechanism of Action

DOM's primary pharmacological action is as a selective agonist of the serotonin 5-HT₂ receptors, with a particularly high affinity for the 5-HT₂ₐ and 5-HT₂𝒸 subtypes.[9][10] The psychedelic effects of DOM are believed to be mediated primarily through its agonistic activity at the 5-HT₂ₐ receptor.[8][9] Unlike some other amphetamines, DOM is not a significant monoamine releasing agent or reuptake inhibitor.[9]

The R-(-)-DOM enantiomer is the more potent agonist at these receptors and is responsible for the majority of the psychoactive effects.[9][10]

Signaling Pathway

Caption: The 5-HT2A receptor signaling pathway activated by DOM.

Pharmacokinetics and Metabolism

DOM is typically administered orally, with an onset of action ranging from 30 minutes to 1.5 hours.[9] Peak effects are generally experienced between 3 to 5 hours after ingestion.[9] The duration of action is notably long, lasting from 14 to over 20 hours, depending on the dosage.[9][12]

The metabolism of DOM is extensive in various species. The primary metabolite is hydroxy-DOM, formed through the action of the cytochrome P450 2D6 (CYP2D6) isoenzyme.[14][15] This metabolite can be detected in urine and serves as a biomarker for DOM intake.[14][15]

Toxicology

The LD₅₀ of DOM in mice is reported to be between 100-125 mg/kg.[10] In humans, low doses (1-4 mg) produce stimulant and euphoric effects, while higher doses (above 5-7 mg) induce profound psychedelic experiences.[9][16] Overdoses, particularly in the context of the high-dose "STP" tablets of the 1960s, can lead to intense and prolonged psychological distress, panic, and amphetamine-like side effects such as increased heart rate and blood pressure.[9][10]

Analytical Methodologies

The detection and quantification of DOM in biological and non-biological samples are crucial for forensic toxicology and research purposes. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed and reliable method for the analysis of DOM.

Experimental Protocol: GC-MS Analysis of DOM

-

Sample Preparation:

-

For biological matrices such as urine, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is typically performed to isolate the analyte from interfering substances.

-

The extracted sample is then derivatized, if necessary, to improve its chromatographic properties.

-

-

Gas Chromatography:

-

An aliquot of the prepared sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-1 MS).

-

The oven temperature is programmed to achieve optimal separation of DOM from other compounds.

-

-

Mass Spectrometry:

-

The eluent from the GC column is introduced into a mass spectrometer.

-

The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are acquired over a specific mass range.

-

The identification of DOM is based on its retention time and the fragmentation pattern in its mass spectrum.

-

Analytical Workflow Diagram

Caption: A general workflow for the GC-MS analysis of DOM.

Conclusion

2,5-Dimethoxy-4-methylamphetamine (DOM) remains a compound of significant interest in the fields of pharmacology, neuroscience, and toxicology. Its potent and selective agonism at 5-HT₂ receptors provides a valuable pharmacological tool for elucidating the complexities of the serotonergic system. A thorough understanding of its physicochemical properties, synthesis, and analytical detection methods is essential for researchers working with this compound. As with all potent psychoactive substances, adherence to strict safety protocols and ethical guidelines is paramount in any research involving DOM.

References

-

2,5-Dimethoxy-4-methylamphetamine - Wikipedia. (URL: [Link])

-

Synthesis of 2,5-Dimethoxy-4-methylamphetamine (STP, DOM) - Erowid. (URL: [Link])

-

2,5-Dimethoxy-4-methylamphetamine - Wikiwand. (URL: [Link])

-

2,5-Dimethoxy-4-methylamphetamine - Grokipedia. (URL: [Link])

-

DOM - PsychonautWiki. (URL: [Link])

-

Snyder, S. H., Faillace, L., & Hollister, L. (1967). 2,5-dimethoxy-4-methyl-amphetamine (STP): a new hallucinogenic drug. Science, 158(3801), 669–670. (URL: [Link])

-

The origin of 2,5-dimethoxy-4-methylamphetamine (DOM, STP) - ResearchGate. (URL: [Link])

-

2,5-Dimethoxy-4-methylamphetamine - chemeurope.com. (URL: [Link])

-

2,5-Dimethoxy-4-Methylamphetamine - PubChem. (URL: [Link])

-

This compound | CAS#:613-26-3 | Chemsrc. (URL: [Link])

-

2,5-Dimethoxy-4-methylamphetamine - SWGDRUG.org. (URL: [Link])

-

2,5-Dimethoxy-4-Methylamphetamine | C12H19NO2 | CID 85875 - PubChem. (URL: [Link])

-

Ewald, A. H., Puetz, M., & Maurer, H. H. (2008). Designer drug 2,5-dimethoxy-4-methyl-amphetamine (DOM, STP): involvement of the cytochrome P450 isoenzymes in formation of its main metabolite and detection of the latter in rat urine as proof of a drug intake using gas chromatography-mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 862(1-2), 252–256. (URL: [Link])

-

2,5-Dimethoxy-4-ethylamphetamine - Wikipedia. (URL: [Link])

-

Nieddu, M., Baralla, E., Sodano, F., & Boatto, G. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Forensic toxicology, 41(1), 1–21. (URL: [Link])

-

Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - ResearchGate. (URL: [Link])

-

Martin, W. R., & Eades, C. G. (1970). 2,5-Dimethoxy-4-methylamphetamine (DOM)- A Central Component of Its Cardiovascular Effects in Rats; Involvement of Serotonin. Psychopharmacologia, 18(3), 201–215. (URL: [Link])

-

Ewald, A. H., Puetz, M., & Maurer, H. H. (2008). Designer drug 2,5-dimethoxy-4-methyl-amphetamine (DOM, STP): involvement of the cytochrome P450 isoenzymes in formation of its main metabolite and detection of the latter in rat urine as proof of a drug intake using gas chromatography-mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 862(1-2), 252–256. (URL: [Link])

-

Behavioral Effects of 2,5-dimethoxy-4-methylamphetamine (DOM) in Rats and Mice. (URL: [Link])

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. scbt.com [scbt.com]

- 3. This compound | CAS#:613-26-3 | Chemsrc [chemsrc.com]

- 4. This compound | 613-26-3 [chemicalbook.com]

- 5. This compound | CAS 613-26-3 | LGC Standards [lgcstandards.com]

- 6. swgdrug.org [swgdrug.org]

- 7. 2,5-dimethoxy-4-methylamphetamine - Wikiwand [wikiwand.com]

- 8. grokipedia.com [grokipedia.com]

- 9. 2,5-Dimethoxy-4-methylamphetamine - Wikipedia [en.wikipedia.org]

- 10. m.psychonautwiki.org [m.psychonautwiki.org]

- 11. 2,5-Dimethoxy-4-Methylamphetamine | C12H19NO2 | CID 85875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2,5-Dimethoxy-4-methylamphetamine [chemeurope.com]

- 13. Synthesis of 2,5-Dimethoxy-4-methylamphetamine (STP, DOM) [erowid.org]

- 14. researchgate.net [researchgate.net]

- 15. Designer drug 2,5-dimethoxy-4-methyl-amphetamine (DOM, STP): involvement of the cytochrome P450 isoenzymes in formation of its main metabolite and detection of the latter in rat urine as proof of a drug intake using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2,5-dimethoxy-4-methyl-amphetamine (STP): a new hallucinogenic drug [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2,6-Dimethylanthracene

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for a Multi-Faceted Spectroscopic Approach

In the realm of molecular analysis, particularly for polycyclic aromatic hydrocarbons (PAHs), no single technique provides a complete picture. The structural nuances and photophysical behaviors of molecules like 2,6-dimethylanthracene demand a synergistic application of multiple spectroscopic methods. This guide is structured not as a rigid protocol, but as a logical workflow. We begin with foundational techniques that confirm the molecular identity and purity, then progress to methods that illuminate its electronic properties and potential applications. This approach ensures a self-validating system of analysis, where data from one technique corroborates and enriches the findings from another, embodying the principles of scientific integrity and trustworthiness.

Foundational Identity and Purity Assessment

Before delving into complex photophysical properties, it is imperative to confirm the molecular identity and purity of the this compound sample. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy serve as the cornerstones of this initial characterization phase.

Molecular Structure and Properties

This compound is a tricyclic aromatic hydrocarbon. The addition of two methyl groups to the anthracene core significantly influences its electronic properties and solubility, while maintaining the characteristic aromatic system.

-

Structure:

Source: PubChem CID 11939[1]

-

Core Properties: A summary of the fundamental properties of this compound is provided below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₄ | [1],[2] |

| Molecular Weight | 206.28 g/mol | [1],[2] |

| CAS Number | 613-26-3 | [1],[2] |

| Appearance | Light Yellow Solid | |

| Monoisotopic Mass | 206.10955 Da | [1],[3] |

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the most direct evidence of a compound's molecular weight. For this compound, Electron Ionization (EI) is the preferred method due to the molecule's stability and volatility. EI imparts significant energy, leading to fragmentation, which provides a structural fingerprint. The molecular ion peak (M⁺•) is expected to be prominent, confirming the molecular formula. The fragmentation pattern, particularly the loss of methyl groups, further validates the structure.[4]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small quantity (~0.1 mg) of this compound in a volatile solvent like dichloromethane or methanol.

-

Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC-MS) inlet. The high vacuum of the system will evaporate the solvent.

-

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a radical cation (M⁺•).

-

Acceleration & Deflection: Accelerate the resulting ions through an electric field and then deflect them using a magnetic field. The degree of deflection is dependent on the mass-to-charge ratio (m/z).

-

Detection: Detect the ions and generate a mass spectrum, which plots relative abundance against the m/z ratio.

Expected Data:

| Ion | m/z (Expected) | Description |

| [M]⁺• | 206.11 | Molecular Ion |

| [M-CH₃]⁺ | 191.09 | Loss of a methyl radical |

| [M-2CH₃]⁺ | 176.06 | Loss of two methyl radicals |

Note: The predicted m/z for the [M+H]⁺ adduct is 207.11682.[3]

Diagram: Mass Spectrometry Workflow

Caption: Workflow for obtaining an EI mass spectrum of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is unparalleled for determining the precise connectivity of atoms in a molecule. For this compound, ¹H NMR reveals the number and environment of the different types of protons (aromatic vs. methyl), while ¹³C NMR provides information on the carbon skeleton. The symmetry of the 2,6-disubstituted pattern simplifies the spectrum, making signal assignment more straightforward.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequency for ¹H or ¹³C nuclei. Shimming is performed to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the Free Induction Decay (FID) signal by applying a radiofrequency pulse. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

-

Processing: Perform a Fourier transform on the FID to generate the NMR spectrum (intensity vs. chemical shift in ppm). Phase and baseline corrections are applied.

Expected ¹H NMR Data (in CDCl₃): Due to the molecule's symmetry, only five distinct proton signals are expected.

| Proton(s) | Chemical Shift (δ, ppm) Range | Multiplicity | Integration |

| CH₃ | ~2.5 | Singlet (s) | 6H |

| H-1, H-5 | ~7.8-8.0 | Doublet (d) | 2H |

| H-3, H-7 | ~7.2-7.4 | Doublet of doublets (dd) | 2H |

| H-4, H-8 | ~7.9-8.1 | Doublet (d) | 2H |

| H-9, H-10 | ~8.2-8.4 | Singlet (s) | 2H |

| (Note: These are estimated shifts based on related structures. Actual values may vary.) |

Expected ¹³C NMR Data (in CDCl₃): Symmetry results in nine distinct carbon signals.

| Carbon(s) | Chemical Shift (δ, ppm) Range |

| CH₃ | ~21-22 |

| Aromatic CH | ~124-129 |

| Quaternary C | ~130-136 |

| (Note: PubChem provides access to an experimental ¹³C NMR spectrum for this compound.[1] |

Diagram: NMR Spectroscopy Workflow

Caption: General workflow for acquiring and processing NMR spectra.

Photophysical Characterization

Once the structure is confirmed, the focus shifts to how this compound interacts with light. UV-Visible and fluorescence spectroscopy are the key techniques for this analysis.

UV-Visible (UV-Vis) Absorption Spectroscopy

Expertise & Causality: UV-Vis spectroscopy probes the electronic transitions within the molecule. For anthracene derivatives, the characteristic absorption spectrum arises from π→π* transitions within the conjugated aromatic system.[5] The spectrum typically shows fine vibronic structure, which is a hallmark of rigid polycyclic aromatic compounds. The positions (λ_max) and intensities (molar extinction coefficient, ε) of these bands are sensitive to substitution and solvent polarity.

Experimental Protocol: UV-Vis Absorption

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., cyclohexane, ethanol, or acetonitrile). Cyclohexane is often preferred for resolving fine structure.

-

Sample Preparation: Prepare a stock solution of known concentration. From this, create a series of dilutions. The concentration should be adjusted so that the maximum absorbance is between 0.1 and 1.0 to ensure adherence to the Beer-Lambert law.

-

Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Measurement: Record the absorption spectrum of the sample solution over the appropriate wavelength range (e.g., 200-450 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and calculate the molar extinction coefficient (ε) for each peak using the Beer-Lambert equation (A = εcl).

Expected Data (in Cyclohexane): The spectrum is expected to be similar to unsubstituted anthracene but may show a slight red-shift due to the electron-donating methyl groups.[6]

| Transition Band | Approximate λ_max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| ¹Lₐ | ~250-260 | High |

| ¹Bₑ | ~350-380 (with vibronic bands) | Moderate |

Diagram: UV-Vis Spectroscopy Workflow

Caption: Comprehensive workflow for fluorescence characterization.

Vibrational Spectroscopy (FTIR)

Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule. It is particularly useful for identifying functional groups. For this compound, the FTIR spectrum will be dominated by aromatic C-H and C=C stretching and bending vibrations, as well as aliphatic C-H vibrations from the methyl groups. This provides complementary structural confirmation to NMR. [7] Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Background Scan: Run a background spectrum of the empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the sample spectrum.

-

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Expected Vibrational Bands:

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100-3000 | Aromatic C-H Stretch |

| 2980-2870 | Aliphatic (Methyl) C-H Stretch [8] |

| 1625-1580 | Aromatic C=C Ring Stretch |

| ~1450 | Methyl C-H Asymmetric Bend [8] |

| 900-675 | Aromatic C-H Out-of-Plane Bend |

Conclusion: A Synthesized Spectroscopic Profile

The comprehensive characterization of this compound is achieved not by a single measurement, but by the logical synthesis of data from orthogonal techniques. Mass spectrometry confirms the molecular weight, while NMR spectroscopy elucidates the precise atomic connectivity. Vibrational spectroscopy corroborates the presence of key functional groups. Finally, UV-Visible absorption and fluorescence spectroscopy map the molecule's electronic structure and its response to electromagnetic radiation, revealing its photophysical fingerprint. This multi-faceted approach ensures a robust, reliable, and scientifically sound characterization essential for any research, materials science, or drug development application.

References

Sources

- 1. This compound | C16H14 | CID 11939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - this compound (C16H14) [pubchemlite.lcsb.uni.lu]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. mdpi.com [mdpi.com]

- 6. Anthracene [webbook.nist.gov]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. spectroscopyonline.com [spectroscopyonline.com]

An In-Depth Technical Guide to the Solubility of 2,6-Dimethylanthracene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of 2,6-dimethylanthracene, a polycyclic aromatic hydrocarbon (PAH), in various organic solvents. Recognizing the critical role of solubility data in fields ranging from materials science to drug development, this document details the theoretical underpinnings, experimental determination, and practical considerations for handling this compound. We present a robust, self-validating experimental workflow for generating precise and reliable solubility data, supplemented by an illustrative dataset.

Introduction: The Significance of this compound and Its Solubility

This compound (C₁₆H₁₄, CAS No. 613-26-3) is a tricyclic aromatic hydrocarbon.[1] As with other PAHs, its planar, electron-rich structure governs its physicochemical properties, including its characteristically low aqueous solubility and generally good solubility in nonpolar organic solvents. Understanding and quantifying the solubility of this compound in a range of organic solvents is paramount for a variety of applications:

-

Materials Science: As a component in the development of organic semiconductors, scintillators, and other advanced materials.

-

Pharmaceutical Research: While not a therapeutic agent itself, understanding the solubility of structurally related compounds is crucial in drug discovery and formulation, particularly for hydrophobic drug candidates.

-

Environmental Science: Assessing the environmental fate and transport of PAHs requires accurate solubility data in various media.

This guide moves beyond a simple compilation of data to provide a foundational understanding of the principles governing the solubility of this compound and a practical framework for its experimental determination.

Theoretical Framework: Principles Governing Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process. For this compound, a nonpolar molecule, the principle of "like dissolves like" is a primary determinant of its solubility in organic solvents.

2.1. Solute-Solvent Interactions:

The dissolution of this compound involves the disruption of intermolecular forces in both the solid solute (crystal lattice energy) and the solvent, followed by the formation of new solute-solvent interactions.

-

Van der Waals Forces: As a nonpolar molecule, the primary intermolecular forces at play for this compound are London dispersion forces. Solvents that also exhibit strong dispersion forces will be more effective at solvating it.

-

Polarity: The low polarity of this compound dictates its poor solubility in polar solvents like water and its higher solubility in nonpolar to moderately polar organic solvents.

-

Molecular Structure: The presence of the two methyl groups on the anthracene core slightly increases its molecular weight and can influence crystal packing, which in turn affects the energy required to break the crystal lattice.

2.2. Effect of Solvent Properties:

The choice of solvent is the most critical factor influencing the solubility of this compound. Key solvent properties to consider include:

-

Polarity: A solvent's polarity, often quantified by its dielectric constant or polarity index, is a primary indicator of its ability to dissolve a nonpolar solute.

-

Hydrogen Bonding Capacity: Solvents with strong hydrogen bonding networks (e.g., alcohols) may be less effective at solvating nonpolar molecules as it requires disrupting these strong solvent-solvent interactions.

-

Dispersion Forces: Solvents with larger, more polarizable electron clouds (e.g., aromatic or chlorinated solvents) will exhibit stronger London dispersion forces and are generally good solvents for PAHs.

Experimental Determination of Solubility: A Validated Workflow

Given the scarcity of publicly available, quantitative solubility data for this compound, this section provides a detailed, step-by-step experimental protocol for its determination using the reliable shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This method is a self-validating system, ensuring the generation of accurate and reproducible data.

3.1. Materials and Instrumentation:

-

Solute: this compound (purity ≥ 98%)

-

Solvents: HPLC grade organic solvents (e.g., methanol, ethanol, isopropanol, acetone, methyl ethyl ketone, ethyl acetate, hexane, cyclohexane, diethyl ether, tetrahydrofuran, chloroform, dichloromethane)

-

Instrumentation:

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 reverse-phase HPLC column

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

3.2. Experimental Workflow Diagram:

Caption: Experimental workflow for determining the solubility of this compound.

3.3. Step-by-Step Protocol:

Part 1: Preparation of Saturated Solutions

-

Weighing: Accurately weigh an excess amount of this compound into separate glass vials for each solvent to be tested. The excess solid is crucial to ensure saturation.

-

Solvent Addition: Add a known volume of the respective organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

-

Sedimentation: After the equilibration period, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to sediment.

-

Centrifugation: Centrifuge the vials at a moderate speed to further separate the undissolved solid from the saturated solution.

Part 2: Sample Analysis by HPLC

-

Calibration Curve Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards of at least five different concentrations.

-

Inject each standard into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration and determine the linear regression equation.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each equilibrated vial using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system.

-

Record the peak area for this compound.

-

-

Calculation:

-

Using the peak area of the diluted sample and the calibration curve equation, calculate the concentration of this compound in the diluted sample.

-

Account for the dilution factor to determine the concentration of the original saturated solution. This represents the solubility of this compound in that solvent at the experimental temperature.

-

Illustrative Solubility Data for this compound

The following table presents a representative set of solubility data for this compound in various organic solvents at 25 °C, as would be determined by the protocol described above. This data is provided for illustrative purposes to demonstrate the expected trends and magnitudes of solubility.

| Solvent Class | Solvent | Dielectric Constant (approx.) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Mole Fraction |

| Alcohols | Methanol | 32.7 | 0.05 | 0.0024 | 0.0001 |

| Ethanol | 24.5 | 0.12 | 0.0058 | 0.0003 | |

| Isopropanol | 19.9 | 0.18 | 0.0087 | 0.0007 | |

| Ketones | Acetone | 21.0 | 1.5 | 0.073 | 0.0054 |

| Methyl Ethyl Ketone | 18.5 | 2.1 | 0.102 | 0.0093 | |

| Esters | Ethyl Acetate | 6.0 | 2.5 | 0.121 | 0.0123 |

| Alkanes | n-Hexane | 1.9 | 0.4 | 0.019 | 0.0025 |

| Cyclohexane | 2.0 | 0.5 | 0.024 | 0.0022 | |

| Ethers | Diethyl Ether | 4.3 | 1.8 | 0.087 | 0.0091 |

| Tetrahydrofuran | 7.5 | 3.0 | 0.145 | 0.0118 | |

| Chlorinated | Dichloromethane | 9.1 | 5.2 | 0.252 | 0.0152 |

| Chloroform | 4.8 | 6.8 | 0.330 | 0.0268 |

Disclaimer: This data is illustrative and should not be considered as experimentally verified reference values.

Causality and Interpretation of Results

The illustrative data highlights the expected solubility trends based on the principles of intermolecular forces:

-

Nonpolar and Moderately Polar Solvents: this compound exhibits the highest solubility in chlorinated solvents like chloroform and dichloromethane, as well as in tetrahydrofuran and ethyl acetate. This is attributed to the strong London dispersion forces and favorable entropy of mixing with these solvents.

-

Alcohols: The solubility in alcohols is significantly lower. This is because the strong hydrogen bonding network of the alcohol molecules must be disrupted to accommodate the nonpolar solute, which is an energetically unfavorable process. The slight increase in solubility from methanol to isopropanol can be attributed to the increasing nonpolar character of the alcohol.

-

Alkanes: The solubility in alkanes is moderate, driven by dispersion forces.

-

Ketones: Ketones show intermediate solubility, offering a balance of polarity and the ability to engage in dispersion interactions.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. The detailed experimental protocol offers a reliable method for generating high-quality, reproducible data, which is essential for a wide range of scientific and industrial applications.

Future research should focus on the experimental determination of the temperature dependence of this compound solubility in these solvents to enable the calculation of thermodynamic parameters of dissolution, such as enthalpy and entropy. Furthermore, the development of predictive quantitative structure-property relationship (QSPR) models for the solubility of substituted anthracenes would be a valuable tool for researchers in this field.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11939, this compound. Retrieved from [Link].

Sources

An In-Depth Technical Guide to 2,6-Dimethylanthracene: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2,6-Dimethylanthracene, a polycyclic aromatic hydrocarbon of significant interest in organic synthesis and materials science. It is intended for researchers, scientists, and professionals in drug development and related fields, offering in-depth insights into its fundamental properties, synthesis methodologies, and key applications.

Core Molecular and Physical Properties

This compound is a tricyclic aromatic hydrocarbon. The strategic placement of the two methyl groups on the anthracene core significantly influences its electronic properties and steric profile, making it a valuable building block in the synthesis of more complex molecules.

A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₄ | [1][2][3][4][5][6] |

| Molecular Weight | 206.28 g/mol | [1][2][3][4][5] |

| CAS Number | 613-26-3 | [1][2][3][4] |

| Appearance | Light Yellow to Yellow Solid | [6] |

| Boiling Point | 369.6 °C at 760 mmHg | [5][6] |

| Density | 1.084 g/cm³ | [5][6] |

| LogP | 4.60980 | [5] |

Synthesis of Substituted Anthracenes: A Methodological Overview

The synthesis of specifically substituted anthracenes like this compound can be challenging due to the potential for multiple isomers.[7] Methodologies often involve multi-step processes that require careful control of reaction conditions to achieve the desired regioselectivity.

A general and common approach to obtaining substituted anthracenes involves the reduction of the corresponding anthraquinones.[8] This strategy is advantageous because the 9 and 10 positions of the anthracene core are protected as carbonyls, directing substitution to the outer rings.[8]

Experimental Workflow: Synthesis via Anthraquinone Reduction

The following diagram illustrates a generalized workflow for the synthesis of a substituted anthracene, such as 2,6-dialkoxyanthracene, from its corresponding anthraquinone. This method can be adapted for the synthesis of this compound.

Caption: Generalized workflow for the synthesis of substituted anthracenes.

Step-by-Step Protocol:

-

Reduction of the Anthraquinone: The substituted anthraquinone is dissolved in a suitable solvent system. A reducing agent, such as zinc powder in the presence of pyridine or sodium hydroxide, is added portion-wise.[8] The reaction is typically heated to drive it to completion. The choice of reducing agent and solvent is critical and depends on the specific substituents on the anthraquinone ring.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is cooled, and the excess reducing agent is filtered off. The filtrate is then subjected to an aqueous work-up to remove inorganic byproducts. This often involves partitioning the product into an organic solvent.

-

Purification: The crude product obtained after solvent evaporation is then purified. Recrystallization from an appropriate solvent is a common method for obtaining highly pure crystalline product. Alternatively, column chromatography can be employed for more challenging separations.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the anthracene core.[1][9] The chemical shifts and coupling constants of the aromatic protons provide definitive information about their relative positions.

-

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy can be used to identify the characteristic vibrational modes of the aromatic rings and the methyl groups.[9][10]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[9]

Applications and Research Interest

Anthracene and its derivatives are the subject of extensive research due to their interesting photophysical, photochemical, and biological properties.[8]

-

Organic Electronics: Substituted anthracenes are investigated for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells.[8]

-

Materials Science: The rigid, planar structure of the anthracene core makes it a suitable component for the development of novel polymeric materials.[8]

-

Chemical Synthesis: this compound serves as a precursor for the synthesis of 2,6-naphthalene dicarboxylic acid (2,6-NDCA), a monomer used in the production of high-performance polymers like polyethylene naphthalate (PEN).[7]

-

Biological Research: Some anthracene derivatives have been studied for their interactions with DNA and potential applications as anticancer agents or for DNA photocleavage.[11]

Safety and Handling

This compound is classified as hazardous to the aquatic environment.[1] It is very toxic to aquatic life with long-lasting effects.[1] Appropriate safety precautions should be taken during handling and disposal, including the use of personal protective equipment and adherence to local environmental regulations.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11939, this compound. Retrieved from [Link]

-

Chemsrc. (2025, September 12). This compound. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Quinones. Part 14. Attempted synthesis of 9,10-dimethyl-2,6-anthraquinone. Desmotropic formation of secondary ortho-anthraquinoles instead of 1,2-anthrahydroquinones. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C16H14). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69909, 2,7-Dimethylanthracene. Retrieved from [Link]

-

PubMed Central. (2025, July 24). A simple synthesis of group 2 anthracenides and their use as reducing agents for polypnictogen ligand complexes. Retrieved from [Link]

-

Chen, C. Y., Santilli, D. S., Schinski, W. L., O'Rear, D. J., & Harris, T. V. (n.d.). Synthesis of 2,6-Dimethylnaphthalene from Pentenes and Toluene. Retrieved from [Link]

- Rao, D. J., Mary, Y. S., Mary, Y. S., Resmi, K. S., & Thomas, R. (2021). Structure, Spectral Features, Bioactivity and Light Harvesting Properties of Methyl and Dimethyl Anthracene: Experimental and First Principle Studies.

-

Open Access Journals. (n.d.). A Review on Anthracene and Its Derivatives: Applications. Retrieved from [Link]

-

Royal Society of Chemistry. (2015, September 21). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Recent advances in the syntheses of anthracene derivatives. Retrieved from [Link]

Sources

- 1. This compound | C16H14 | CID 11939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 613-26-3 [chemicalbook.com]

- 5. This compound | CAS#:613-26-3 | Chemsrc [chemsrc.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. nacatsoc.org [nacatsoc.org]

- 8. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]

- 9. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]

- 10. tandfonline.com [tandfonline.com]

- 11. rroij.com [rroij.com]

A Technical Guide to the Theoretical Calculation of 2,6-Dimethylanthracene's Electronic Structure

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the theoretical investigation of the electronic structure of 2,6-dimethylanthracene (2,6-DMA), a polycyclic aromatic hydrocarbon (PAH) of interest in materials science and photochemistry. We delineate a robust computational workflow leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the ground and excited-state properties of 2,6-DMA. The protocol covers molecular geometry optimization, frontier molecular orbital analysis, and the simulation of electronic absorption and emission spectra. By explaining the causality behind methodological choices, such as the selection of functionals and basis sets, this document serves as a self-validating guide for researchers aiming to predict and understand the photophysical behavior of anthracene derivatives and similar π-conjugated systems.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) represent a foundational class of organic molecules with significant applications in organic electronics, chemical sensing, and photodynamic therapy.[1] Anthracene and its derivatives are particularly noted for their distinct photophysical properties, including high fluorescence quantum yields.[2] The strategic placement of substituents, such as methyl groups, onto the anthracene core can finely tune its electronic and optical characteristics.[3][4] The this compound (2,6-DMA) isomer (Figure 1) is a key example where methyl substituents can modulate the electronic structure, influencing its potential as an organic semiconductor or fluorescent probe.[5]

A thorough understanding of the electronic structure—specifically the arrangement and energies of frontier molecular orbitals (FMOs)—is paramount for predicting the reactivity, stability, and spectroscopic behavior of 2,6-DMA.[6] While experimental characterization is essential, computational chemistry provides a powerful, complementary approach to gain atomistic-level insights that can guide rational molecular design.[1]

This guide details a systematic protocol for calculating the electronic properties of 2,6-DMA using Density Functional Theory (DFT), a workhorse of modern computational chemistry for its balance of accuracy and computational cost.[7][8] We will further explore its excited-state behavior through Time-Dependent DFT (TD-DFT) to simulate UV-Visible absorption and fluorescence spectra.[9][10]

Theoretical Background and Method Selection

The primary goal of the theoretical approach is to solve the time-independent Schrödinger equation for the molecule to determine its electronic states. Given the multi-electron nature of 2,6-DMA, exact solutions are intractable, necessitating approximations.

Density Functional Theory (DFT)

DFT offers a pragmatic and effective solution by reformulating the many-body problem in terms of the electron density, a simpler three-dimensional function. The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation (XC) functional, which approximates the complex quantum mechanical interactions between electrons.

-

Choice of Functional: For PAHs like anthracene, hybrid GGA (Generalized Gradient Approximation) functionals often provide a reliable description of both structure and electronic properties.[8] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely-used and well-benchmarked choice that combines the strengths of Hartree-Fock theory with DFT, offering a robust starting point for organic molecules.[4][12] For higher accuracy, especially for excited states, range-separated hybrids like CAM-B3LYP or ωB97X-D can be employed, as they better describe long-range interactions and charge-transfer excitations.[1][10] The inclusion of a dispersion correction (e.g., "-D3") is also recommended to accurately model van der Waals forces.[13]

-

Choice of Basis Set: The basis set is a set of mathematical functions used to construct the molecular orbitals. Its size and flexibility directly impact the accuracy and cost of the calculation.

-

Pople-style basis sets , such as 6-31G(d,p) , are efficient and provide a good balance for geometry optimizations of medium-sized organic molecules.[4]

-

For more accurate energy calculations and the description of excited states, larger, correlation-consistent basis sets like Dunning's cc-pVDZ (or aug-cc-pVDZ, which includes diffuse functions for weakly bound electrons) are preferable.[14] A triple-zeta basis set, such as def2-TZVP , generally offers a significant improvement in accuracy over double-zeta sets for a manageable increase in computational cost.[1][13]

-

Time-Dependent Density Functional Theory (TD-DFT)

To investigate the electronic transitions that give rise to UV-Vis absorption, we employ TD-DFT. This method calculates the response of the electron density to a time-dependent electric field (like that of light), allowing for the determination of vertical excitation energies and oscillator strengths (which relate to absorption intensity).[15] The same functional and basis set choices from the ground-state DFT calculation are typically carried over to the TD-DFT step for consistency.[10]

Modeling Solvent Effects

The electronic properties of molecules can be significantly influenced by their environment. To simulate behavior in a solution, a Polarizable Continuum Model (PCM) can be used.[16] PCM models the solvent as a continuous dielectric medium, providing a computationally efficient way to account for bulk solvent effects on the electronic structure.

Computational Protocol: A Step-by-Step Workflow

The following protocol outlines a complete workflow for calculating the electronic structure and properties of 2,6-DMA. This workflow is applicable to various quantum chemistry software packages like Gaussian, ORCA, or GAMESS.

Protocol Details:

-

Initial Structure Preparation: Obtain the initial 3D coordinates of this compound, for example, from a chemical database like PubChem.[11]

-

Ground-State Geometry Optimization:

-

Method: DFT using the B3LYP functional and the 6-31G(d) basis set.

-

Purpose: To find the lowest energy conformation of the molecule in its electronic ground state (S₀). This step is crucial as all subsequent electronic property calculations depend on an accurate molecular geometry.

-

Software Input (Example for Gaussian):

-

-

Vibrational Frequency Analysis:

-

Method: Performed at the same level of theory as the optimization (B3LYP/6-31G(d)).

-

Purpose: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.[1]

-

-

Single-Point Energy and Frontier Molecular Orbital (FMO) Analysis:

-

Method: DFT using the optimized geometry with a more robust basis set, e.g., def2-TZVP, for improved accuracy.

-

Purpose: To obtain more accurate electronic energies and to analyze the key molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a critical parameter related to the molecule's chemical reactivity and electronic excitation energy.[6]

-

-

Excited-State Calculations (Absorption):

-

Method: TD-DFT (e.g., TD-B3LYP/def2-TZVP) performed on the optimized ground-state geometry.

-

Purpose: To calculate the vertical excitation energies for the first several singlet excited states (S₁, S₂, S₃, etc.) and their corresponding oscillator strengths. This data is used to simulate the UV-Vis absorption spectrum.[10]

-

-

First Excited-State (S₁) Geometry Optimization (Optional, for Fluorescence):

-

Method: TD-DFT optimization for the first excited state (S₁).

-

Purpose: Molecules often relax to a different geometry in the excited state before emitting light. Optimizing the S₁ geometry is necessary to accurately calculate fluorescence.

-

-

Fluorescence Energy Calculation (Optional):

-

Method: A single-point TD-DFT calculation at the optimized S₁ geometry.

-

Purpose: To determine the energy of the emitted photon as the molecule transitions from the relaxed S₁ state back to the S₀ ground state. This corresponds to the fluorescence emission maximum.

-

Exemplary Results and Discussion

Following the protocol above will yield quantitative data that provides deep insight into the electronic nature of 2,6-DMA.

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are central to understanding a molecule's electronic behavior. For PAHs like anthracene, these orbitals are typically of π-character, delocalized across the aromatic system. The methyl groups in 2,6-DMA act as weak electron-donating groups, which can raise the energy of the HOMO and slightly alter the orbital distribution compared to unsubstituted anthracene.[3]

Table 1: Exemplary Calculated FMO Energies for 2,6-DMA

| Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO+1 | -1.2 | Unoccupied π* orbital |

| LUMO | -2.0 | Lowest Unoccupied Molecular Orbital (π)* |

| HOMO | -5.8 | Highest Occupied Molecular Orbital (π) |

| HOMO-1 | -6.5 | Occupied π orbital |

| HOMO-LUMO Gap | 3.8 | Energy difference related to the first electronic transition |

Simulated Electronic Spectra

TD-DFT calculations provide the necessary data to simulate the absorption and emission spectra. The lowest energy absorption band typically corresponds to the HOMO → LUMO transition (S₀ → S₁). Higher energy bands involve transitions to higher excited states (S₀ → Sₙ).

Table 2: Exemplary Calculated Electronic Transitions for 2,6-DMA (Absorption)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 3.26 | 380 | 0.12 | HOMO → LUMO (95%) |

| S₀ → S₂ | 3.98 | 312 | 0.01 | HOMO-1 → LUMO (88%) |

| S₀ → S₃ | 4.88 | 254 | 1.55 | HOMO → LUMO+1 (92%) |

The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. It arises from the geometric relaxation in the excited state and is a key characteristic of fluorescent molecules.[17] Calculating this value (from the S₀→S₁ absorption and S₁→S₀ emission energies) provides a direct link between theoretical results and experimental fluorescence spectroscopy.

The Jablonski Diagram

The entire process of absorption, relaxation, and emission can be visualized using a Jablonski diagram. This diagram illustrates the electronic states of a molecule and the transitions between them.[18][19]

-

Absorption: A photon excites the molecule from the ground state (S₀) to a higher singlet state (S₁ or S₂). This is a rapid process.[20]

-

Vibrational Relaxation & Internal Conversion: The molecule quickly loses excess vibrational energy and relaxes to the lowest vibrational level of the S₁ state. This is a non-radiative process.[18]

-

Fluorescence: The molecule returns to the ground state (S₀) by emitting a photon. This emission occurs at a lower energy (longer wavelength) than the absorption, giving rise to the Stokes shift.[19][20]

Conclusion

This guide has presented a detailed, authoritative workflow for the theoretical calculation of the electronic structure of this compound. By employing a combination of DFT for ground-state properties and TD-DFT for excited-state dynamics, researchers can generate robust, predictive data on molecular orbital energies, electronic transitions, and spectroscopic behavior. The principles and protocols outlined here are not only applicable to 2,6-DMA but can be readily adapted for a wide range of polycyclic aromatic hydrocarbons and other functional organic molecules, thereby accelerating the design and discovery of new materials for advanced applications.

References

-

Miertuš, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilization of ab initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129. Available at: [Link]

-

Physical Chemistry Research. (n.d.). DFT Study on the Carcinogenicity of some Common Polycyclic Aromatic Hydrocarbons (PAH). Available at: [Link]

-

AZoM. (2018). Fluorescence Spectroscopy - Applications and Principles. Available at: [Link]

-

ResearchGate. (n.d.). DENSITY FUNCTIONAL THEORY FOR ORGANIC COMPOUNDS: NITROGEN INSERTION IN POLYCYCLIC AROMATIC HYDROCARBONS. Available at: [Link]

-

Fiveable. (n.d.). Jablonski diagram and state transitions - Photochemistry. Available at: [Link]

-

HORIBA. (n.d.). What is the Jablonski Diagram?. Available at: [Link]

-

Slideshare. (n.d.). Jablonski diagram and its application in day to day life. Available at: [Link]

-

Semantic Scholar. (2006). Electronic structures and optical properties of two anthracene derivatives. Available at: [Link]

-

ACS Publications. (2021). Exploring the Accuracy of Density Functionals for Anharmonic Vibrations of Polycyclic Aromatic Hydrocarbons. The Journal of Physical Chemistry A. Available at: [Link]

-

MDPI. (2021). TD-DFT Monitoring of the Absorption Spectra of Polycyclic Aromatic Hydrocarbons over the Basque Country, Spain. Available at: [Link]

-

ResearchGate. (2018). DFT study of the electronic structure of anthracene derivatives in their neutral, anion and cation forms. Available at: [Link]

-

ResearchGate. (2007). Electronic structures and spectra of conducting anthracene derivatives. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11939, this compound. Available at: [Link]

-

Royal Society of Chemistry. (2022). Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications. Journal of Materials Chemistry B. Available at: [Link]

-

ACS Publications. (2021). Effect of N Atom Substitution on Electronic Resonances: A 2D Photoelectron Spectroscopic and Computational Study of Anthracene, Acridine, and Phenazine Anions. The Journal of Physical Chemistry A. Available at: [Link]

-

MDPI. (2024). Design and Color Prediction of Anthracene-Based Dyes Based on Quantum Chemical Calculations. Available at: [Link]

-

Taylor & Francis Online. (2020). Structure, Spectral Features, Bioactivity and Light Harvesting Properties of Methyl and Dimethyl Anthracene: Experimental and First Principle Studies. Polycyclic Aromatic Compounds. Available at: [Link]

-

Reddit. (2020). How do I decide which method/functional/basis set to use when approaching computational chemistry?. Available at: [Link]

-

YouTube. (2021). How to choose a functional and basis set for your DFT calculation. Available at: [Link]

-

Chemistry Stack Exchange. (2015). DFT Functional Selection Criteria. Available at: [Link]

-

Chemistry Stack Exchange. (2019). What considerations must be made when selecting a basis set?. Available at: [Link]

-

Taylor & Francis Online. (2021). Structure, Spectral Features, Bioactivity and Light Harvesting Properties of Methyl and Dimethyl Anthracene: Experimental and First Principle Studies. Polycyclic Aromatic Compounds. Available at: [Link]

-

ResearchGate. (2013). 1,5-, 2,6- and 9,10-distyrylanthracenes as luminescent organic semiconductors. Available at: [Link]

-

ResearchGate. (2007). Electronic Structure of Anthracene Photodimer: Di-paraanthracene. Available at: [Link]

-

Royal Society of Chemistry. (2022). DFT/TD-DFT study of electronic and phosphorescent properties in cycloplatinated complexes: implications for OLEDs. RSC Advances. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 3. Electronic structures and optical properties of two anthracene derivatives | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. DFT Study on the Carcinogenicity of some Common Polycyclic Aromatic Hydrocarbons (PAH) [physchemres.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 10. mdpi.com [mdpi.com]

- 11. This compound | C16H14 | CID 11939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. m.youtube.com [m.youtube.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. DFT/TD-DFT study of electronic and phosphorescent properties in cycloplatinated complexes: implications for OLEDs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. fiveable.me [fiveable.me]

- 18. azom.com [azom.com]

- 19. ossila.com [ossila.com]

- 20. horiba.com [horiba.com]

An In-depth Technical Guide to the Health and Safety of 2,6-Dimethylanthracene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the health and safety considerations for 2,6-Dimethylanthracene, a polycyclic aromatic hydrocarbon (PAH). Given the limited specific toxicological data for this particular isomer, this document synthesizes available information on closely related compounds and the general principles of handling potentially carcinogenic and hazardous chemicals. The primary objective is to equip researchers and professionals in drug development with the necessary knowledge to handle this compound safely, minimizing occupational exposure and environmental impact.

Compound Identification and Physicochemical Properties

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 613-26-3 | [1] |

| Molecular Formula | C₁₆H₁₄ | [1] |

| Molecular Weight | 206.28 g/mol | [1] |

| Appearance | Solid (form may vary) | General knowledge |

| Solubility | Insoluble in water; soluble in organic solvents. | [2] |

Hazard Identification and Classification

The primary known hazard of this compound is its environmental toxicity. According to the European Chemicals Agency (ECHA) C&L Inventory, it is classified as follows:

-

Hazardous to the aquatic environment, acute hazard (Category 1) with the hazard statement H400: Very toxic to aquatic life.[1]

-